molecular formula C27H23ClN2O6 B11677629 (5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11677629
M. Wt: 506.9 g/mol
InChI Key: AFQFBXGVEIYGAX-STZFKDTASA-N
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Description

The compound (5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound features a diazinane-2,4,6-trione core, which is a versatile scaffold in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The key steps include:

    Formation of the diazinane-2,4,6-trione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylmethylidene group: This step often involves a condensation reaction between the diazinane-2,4,6-trione core and an aldehyde or ketone derivative.

    Substitution reactions: The chloro, methoxy, and phenoxyethoxy groups are introduced through nucleophilic substitution reactions using appropriate halide precursors and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the diazinane-2,4,6-trione core.

    Substitution: The chloro and phenoxyethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound’s scaffold can be modified to develop new pharmaceuticals with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[3,4-Dimethoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}-2-naphthyl acetate
  • Ethyl acetoacetate

Uniqueness

Compared to similar compounds, (5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C27H23ClN2O6

Molecular Weight

506.9 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H23ClN2O6/c1-17-7-6-8-19(13-17)30-26(32)21(25(31)29-27(30)33)14-18-15-22(28)24(23(16-18)34-2)36-12-11-35-20-9-4-3-5-10-20/h3-10,13-16H,11-12H2,1-2H3,(H,29,31,33)/b21-14-

InChI Key

AFQFBXGVEIYGAX-STZFKDTASA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)C(=O)NC2=O

Origin of Product

United States

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